2-(4-chlorophenyl)ethanecarbonyl isothiocyanate
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Overview
Description
Preparation Methods
The synthesis of 2-(4-chlorophenyl)ethanecarbonyl isothiocyanate can be achieved through various methods. One common approach involves the reaction of amines with phenyl isothiocyanate under mild conditions and the protection of nitrogen . This method is advantageous due to its low toxicity, low cost, safety, and simplicity, making it suitable for industrial production . Another method involves the use of thiophosgene, although this approach is less favored due to the extreme toxicity and volatility of thiophosgene .
Chemical Reactions Analysis
2-(4-chlorophenyl)ethanecarbonyl isothiocyanate undergoes several types of chemical reactions, including substitution and hydrolysis . It is a weak electrophile, making it susceptible to nucleophilic attack at the carbon atom . Common reagents used in these reactions include lead nitrate and tosyl chloride . Major products formed from these reactions include thioformamides and other isothiocyanate derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in drug synthesis, material science, and organic chemistry analysis. Its unique blend of reactivity and precision makes it suitable for various advanced research and development projects . Additionally, it is employed in the study of glucosinolates and their degradation products, which are important in food science and medical research .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)ethanecarbonyl isothiocyanate involves its function as an electrophile, which allows it to react with nucleophiles . This reactivity is due to the presence of the isothiocyanate group (N=C=S), which is more common in isomers of thiocyanates . The compound’s molecular targets and pathways include various enzymes and proteins that interact with the isothiocyanate group .
Comparison with Similar Compounds
Similar compounds to 2-(4-chlorophenyl)ethanecarbonyl isothiocyanate include phenyl isothiocyanate, benzyl isothiocyanate, and allyl isothiocyanate . These compounds share the isothiocyanate functional group but differ in their substituents and reactivity. The uniqueness of this compound lies in its specific reactivity and precision, which make it particularly valuable for advanced research applications .
Properties
CAS No. |
859045-09-3 |
---|---|
Molecular Formula |
C9H6ClNOS |
Molecular Weight |
211.7 |
Purity |
95 |
Origin of Product |
United States |
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